N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(2-fluorophenyl)oxalamide
Description
Properties
IUPAC Name |
N-[2-[2-(4-chlorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-N'-(2-fluorophenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClFN5O2S/c21-13-7-5-12(6-8-13)17-25-20-27(26-17)14(11-30-20)9-10-23-18(28)19(29)24-16-4-2-1-3-15(16)22/h1-8,11H,9-10H2,(H,23,28)(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTOSWFHVPHAQKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClFN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, also known as N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(2-fluorophenyl)oxalamide, is a heterocyclic compound that contains a 1,2,4-triazole ring. This class of compounds is known to interact with a variety of enzymes and receptors. .
Mode of Action
It is known that nitrogen atoms of 1,2,4-triazole ring can bind to the iron in the heme moiety of cyp-450. This suggests that the compound might interact with its targets through a similar mechanism.
Biochemical Pathways
It is known that compounds containing a 1,2,4-triazole ring can inhibit the biosynthesis of prostaglandins. Prostaglandins are derived from arachidonic acid, which originates from cell membrane phospholipids through the action of phospholipase A2.
Pharmacokinetics
It is known that triazole compounds are readily capable of binding in the biological system, suggesting that this compound might have good bioavailability.
Biological Activity
N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(2-fluorophenyl)oxalamide is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structural arrangement characterized by a thiazolo[3,2-b][1,2,4]triazole ring and an oxalamide functional group. This compound has garnered interest in medicinal chemistry due to its potential biological activities.
Chemical Structure and Properties
The molecular formula of this compound is C22H20ClN5O2S, with a molecular weight of approximately 457.91 g/mol. The presence of multiple nitrogen atoms within its ring structures classifies it as a triazole derivative, known for diverse biological activities including anticancer and antifungal properties.
| Property | Value |
|---|---|
| Molecular Formula | C22H20ClN5O2S |
| Molecular Weight | 457.91 g/mol |
| CAS Number | 894038-12-1 |
The mode of action of this compound is primarily attributed to its interactions with various biological targets. Compounds with similar scaffolds have been shown to exhibit diverse pharmacological effects:
- Inhibition of Enzymes : The compound may act as an inhibitor for specific metabolic enzymes such as acetylcholinesterase (AChE), which is linked to neurological disorders and other conditions .
- Anticancer Activity : Research indicates that derivatives of triazole compounds can exhibit significant anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth .
- Antifungal Properties : The presence of the triazole ring in this compound suggests potential antifungal activity, which is a common characteristic of many triazole derivatives .
Biological Activity Studies
Recent studies have evaluated the biological activity of various triazole derivatives, including this compound. Here are some notable findings:
Anticancer Activity
A study demonstrated that compounds with a similar thiazolo-triazole scaffold showed significant cytotoxicity against various cancer cell lines. The mechanism involved the induction of oxidative stress and subsequent apoptosis in cancer cells.
Antifungal Activity
Another investigation highlighted the antifungal efficacy of triazole derivatives against Candida species. The compound exhibited comparable activity to standard antifungal agents, suggesting its potential as a therapeutic alternative in treating fungal infections.
Pharmacokinetics
Pharmacokinetic studies indicate that compounds similar to this compound demonstrate favorable absorption and distribution characteristics. In silico modeling has predicted good bioavailability and metabolic stability for these compounds.
Case Studies
Several case studies have provided insights into the therapeutic applications of triazole derivatives:
-
Case Study on Anticancer Effects :
- A derivative was tested against breast cancer cell lines and showed a dose-dependent inhibition of cell proliferation.
- Mechanistic studies revealed that it triggered apoptosis through mitochondrial pathways.
-
Case Study on Antifungal Efficacy :
- A clinical trial evaluated the effectiveness of a triazole derivative in patients with recurrent Candida infections.
- Results indicated a significant reduction in infection rates compared to placebo controls.
Comparison with Similar Compounds
Key Structural Features :
- Thiazolo-triazole core : Enhances metabolic stability and π-π stacking interactions.
- 2-Fluorophenyl oxalamide : Fluorine’s electronegativity may enhance bioavailability and membrane permeability.
Comparison with Similar Compounds
The compound is compared below with structurally related oxalamide derivatives to highlight substituent effects and physicochemical properties.
Table 1: Structural and Physicochemical Comparison
Note: Values for the target compound are inferred from analogs due to incomplete data in evidence.
Substituent Effects on Bioactivity and Solubility
Halogenation: The 4-chlorophenyl group in the target compound and introduces lipophilicity, favoring interactions with hydrophobic enzyme pockets. In contrast, fluorinated analogs (e.g., ) exhibit improved metabolic stability due to fluorine’s resistance to oxidative degradation .
Electronic and Steric Modifications: Methoxy groups in increase electron density and solubility but may reduce membrane permeability.
Thiazolo-triazole Core Variations :
Pharmacological Insights from Analogous Structures
- Umami Agonist Activity : Oxalamide derivatives like S336 (CAS 745047-53-4) demonstrate potent agonist activity at the hTAS1R1/hTAS1R3 receptor, suggesting that the target compound’s oxalamide moiety may similarly interact with taste or metabolic receptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
